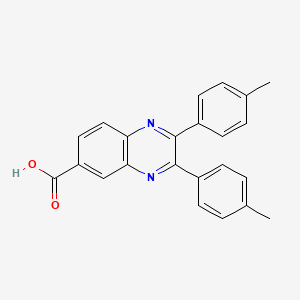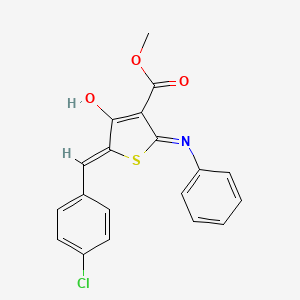![molecular formula C23H30N2O5 B6116907 methyl 4-[({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)methyl]benzoate](/img/structure/B6116907.png)
methyl 4-[({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)methyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)methyl]benzoate is a chemical compound that belongs to the class of benzamides. It is also known as JNJ-26854165 and has been extensively studied for its potential therapeutic applications in cancer treatment.
作用機序
Methyl 4-[({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)methyl]benzoate inhibits the activity of the histone deacetylase enzyme by binding to its active site. This leads to the accumulation of acetylated histones, which in turn leads to changes in gene expression. Specifically, the expression of genes that promote cell death is increased, while the expression of genes that promote cell survival is decreased. This ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
Methyl 4-[({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)methyl]benzoate has been shown to have a number of biochemical and physiological effects. In addition to inhibiting histone deacetylase activity, it has been shown to induce DNA damage, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. These effects contribute to its potential therapeutic applications in cancer treatment.
実験室実験の利点と制限
One advantage of using methyl 4-[({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)methyl]benzoate in lab experiments is its specificity for histone deacetylase enzymes. This allows for targeted inhibition of these enzymes without affecting other cellular processes. However, one limitation is its potential toxicity, which can vary depending on the cell type and concentration used.
将来の方向性
There are several future directions for research on methyl 4-[({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)methyl]benzoate. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is its potential use in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases. Finally, further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential.
合成法
The synthesis of methyl 4-[({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)methyl]benzoate involves a multi-step process that begins with the reaction of 4-aminobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(2-hydroxy-3-(4-morpholinyl)propoxy)benzylamine to form the intermediate amide. Finally, the amide is reacted with methyl iodide to form the desired product.
科学的研究の応用
Methyl 4-[({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)methyl]benzoate has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of the histone deacetylase enzyme, which plays a critical role in regulating gene expression. By inhibiting this enzyme, methyl 4-[({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)methyl]benzoate can induce apoptosis (cell death) in cancer cells and inhibit their growth.
特性
IUPAC Name |
methyl 4-[[[3-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]methylamino]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5/c1-28-23(27)20-7-5-18(6-8-20)14-24-15-19-3-2-4-22(13-19)30-17-21(26)16-25-9-11-29-12-10-25/h2-8,13,21,24,26H,9-12,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVFTBFDDZZHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNCC2=CC(=CC=C2)OCC(CN3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[(3-iodobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B6116825.png)
![N~2~-acetyl-N~1~-isobutyl-N~1~-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}valinamide](/img/structure/B6116828.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6116833.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({[(5-methyl-2-furyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6116834.png)
![1-(4-chlorophenoxy)-3-{[(1-phenylcyclopentyl)methyl]amino}-2-propanol](/img/structure/B6116839.png)
![2,2'-[piperazine-1,4-diylbis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol]](/img/structure/B6116852.png)
![N-(1,4-dioxan-2-ylmethyl)-N-methyl-4-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6116857.png)

![N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-2-[4-(2-oxo-1-imidazolidinyl)phenyl]acetamide](/img/structure/B6116870.png)
![2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6116877.png)
![N-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6116885.png)

![2-[1-(2-methylbenzyl)-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6116896.png)
![3-methoxy-2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6116919.png)